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molecular formula C12H11N5O B1384145 2-Amino-7-benzyl-1H-purin-6(7H)-one CAS No. 17495-12-4

2-Amino-7-benzyl-1H-purin-6(7H)-one

Cat. No. B1384145
M. Wt: 241.25 g/mol
InChI Key: FQBDLEGJZOWRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252075B1

Procedure details

Eight milliliters of acetonitrile and 2.13 ml (10 equivalents) of benzyl chloride were added to 0.758 g (1.85 mmols) of triacetylguanosine, and the mixture was reacted at 70° C. for 47 hours. The temperature was returned to room temperature, and 3.13 ml (20 equivalents) of conc. hydrochloric acid were added thereto. The reaction was conducted for 4 hours. After 2 hours of the reaction, the solid was precipitated. Ten grams of methanol were added thereto, and the slurry was stirred overnight, and then filtered. The crystals were washed twice with 5 ml of methanol, and dried at 50° C. under reduced pressure to give 0.456 g of 7-benzylguanine crystals in a yield of 78.5%.
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
triacetylguanosine
Quantity
0.758 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.5%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([C@@]1(O)[C@@H](CO)O[C@@](C(=O)C)([N:19]2[C:29]3[N:28]=[C:26]([NH2:27])[NH:25][C:23](=[O:24])[C:22]=3[N:21]=[CH:20]2)[C@]1(C(=O)C)O)(=O)C.Cl>C(#N)C>[CH2:1]([N:21]1[C:22]2[C:23](=[O:24])[NH:25][C:26]([NH2:27])=[N:28][C:29]=2[N:19]=[CH:20]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.13 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.13 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
triacetylguanosine
Quantity
0.758 g
Type
reactant
Smiles
C(C)(=O)[C@@]1([C@]([C@@](O[C@@H]1CO)(N1C=NC=2C(=O)NC(N)=NC12)C(C)=O)(O)C(C)=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the slurry was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 70° C. for 47 hours
Duration
47 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
After 2 hours of the reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid was precipitated
ADDITION
Type
ADDITION
Details
Ten grams of methanol were added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals were washed twice with 5 ml of methanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC=2N=C(NC(C12)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.456 g
YIELD: PERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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